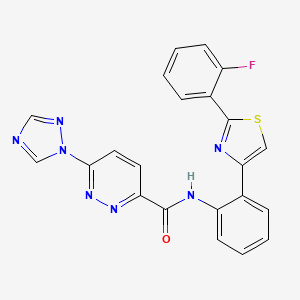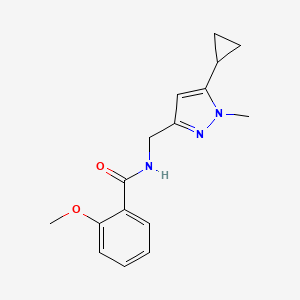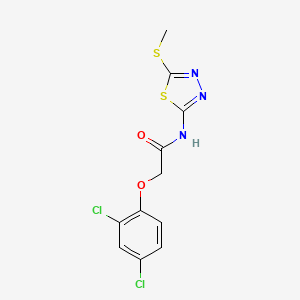![molecular formula C13H8Cl3NO B2537133 4-chloro-2-{(E)-[(3,5-dichlorophenyl)imino]methyl}phenol CAS No. 1993618-94-2](/img/structure/B2537133.png)
4-chloro-2-{(E)-[(3,5-dichlorophenyl)imino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-2-{(E)-[(3,5-dichlorophenyl)imino]methyl}phenol is a chemical compound with the molecular formula C13H8Cl3NO and a molecular weight of 300.57 g/mol . This compound is known for its potential antifungal and antibacterial properties, making it a promising candidate for developing new drugs and treatments.
Méthodes De Préparation
The synthesis of 4-chloro-2-{(E)-[(3,5-dichlorophenyl)imino]methyl}phenol can be achieved through a condensation reaction between 5-chlorosalicylaldehyde and 3,5-dichloroaniline. This reaction typically involves refluxing the reactants in a suitable solvent, such as ethanol or methanol, in the presence of a catalytic amount of acid. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-chloro-2-{(E)-[(3,5-dichlorophenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions, to form various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-chloro-2-{(E)-[(3,5-dichlorophenyl)imino]methyl}phenol has diverse scientific research applications, including:
Chemistry: It is used as a biochemical reagent in proteomics research.
Industry: The compound can be used in the formulation of antimicrobial coatings and materials to prevent microbial growth.
Mécanisme D'action
The mechanism by which 4-chloro-2-{(E)-[(3,5-dichlorophenyl)imino]methyl}phenol exerts its effects involves disrupting microbial cell membranes and inhibiting essential enzymes. The molecular targets and pathways involved include binding to bacterial and fungal cell wall components, leading to cell lysis and death. Additionally, the compound may interfere with microbial DNA replication and protein synthesis, further contributing to its antimicrobial activity.
Comparaison Avec Des Composés Similaires
4-chloro-2-{(E)-[(3,5-dichlorophenyl)imino]methyl}phenol can be compared with other similar compounds, such as:
- 2-chloro-4-{(E)-[(3,5-dichlorophenyl)imino]methyl}phenol
- 4-chloro-2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol
- 4-chloro-2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol
These compounds share similar structural features but differ in the position and type of substituents on the phenyl rings. The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
4-chloro-2-[(3,5-dichlorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3NO/c14-9-1-2-13(18)8(3-9)7-17-12-5-10(15)4-11(16)6-12/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAZVFMZGJIAFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=NC2=CC(=CC(=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl N-{2-[4-(piperidine-1-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate](/img/structure/B2537055.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(methylthio)benzamide](/img/structure/B2537057.png)

![3-Methyl-6-[5-(quinoline-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2537060.png)
![2-(benzylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2537062.png)
![2,2,2-trifluoro-1-{octahydro-1H-pyrrolo[3,4-c]pyridin-2-yl}ethan-1-one hydrochloride](/img/structure/B2537063.png)


![2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzenecarbaldehyde](/img/structure/B2537068.png)
![8-[6-Ethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2537069.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2537073.png)
